3-Chloro-4-(1-pyrrolidinyl)benzenediazonium hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(1-pyrrolidinyl)benzenediazonium hexafluorophosphate is a diazonium salt that features a pyrrolidine ring attached to a chlorinated benzene ring. This compound is notable for its utility in various organic synthesis reactions, particularly in the formation of azo compounds and other aromatic derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(1-pyrrolidinyl)benzenediazonium hexafluorophosphate typically involves the diazotization of 3-chloroaniline followed by the reaction with sodium hexafluorophosphate. The general steps are as follows:
Diazotization: 3-Chloroaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Formation of Hexafluorophosphate Salt: The resulting diazonium salt is then reacted with sodium hexafluorophosphate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow processes and stringent control of reaction conditions to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(1-pyrrolidinyl)benzenediazonium hexafluorophosphate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Common Reagents and Conditions
Reagents: Sodium nitrite, hydrochloric acid, sodium hexafluorophosphate, various nucleophiles (e.g., halides, hydroxides).
Conditions: Low temperatures (0-5°C) for diazotization, ambient temperatures for coupling reactions.
Major Products
Azo Compounds: Formed through coupling reactions with phenols and aromatic amines.
Substituted Aromatics: Formed through substitution reactions with various nucleophiles.
Scientific Research Applications
3-Chloro-4-(1-pyrrolidinyl)benzenediazonium hexafluorophosphate has several applications in scientific research:
Biology: Employed in the labeling of biomolecules due to its ability to form stable azo linkages.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(1-pyrrolidinyl)benzenediazonium hexafluorophosphate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can be replaced by nucleophiles or participate in coupling reactions. The pyrrolidine ring can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate
- 3-(2-Hydroxyethoxy)-4-pyrrolidin-1-yl benzenediazonium zinc chloride
Uniqueness
3-Chloro-4-(1-pyrrolidinyl)benzenediazonium hexafluorophosphate is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring stable diazonium intermediates.
Properties
CAS No. |
68015-92-9 |
---|---|
Molecular Formula |
C10H11ClF6N3P |
Molecular Weight |
353.63 g/mol |
IUPAC Name |
3-chloro-4-pyrrolidin-1-ylbenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C10H11ClN3.F6P/c11-9-7-8(13-12)3-4-10(9)14-5-1-2-6-14;1-7(2,3,4,5)6/h3-4,7H,1-2,5-6H2;/q+1;-1 |
InChI Key |
UTZHTHLMGIMKCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+]#N)Cl.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.